

"1,3-Benzodioxole-4-carbonyl chloride CAS number and molecular structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbonylchloride

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In-Depth Technical Guide: 1,3-Benzodioxole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identity, molecular structure, physical and chemical properties, and outlines a general synthesis protocol. Furthermore, it explores the compound's application as a building block in the development of therapeutic agents, particularly focusing on its role in the synthesis of cannabinoid receptor ligands and kinase inhibitors.

Chemical Identity and Molecular Structure

1,3-Benzodioxole-4-carbonyl chloride is a heterocyclic compound featuring a benzodioxole core with a carbonyl chloride substituent.

CAS Number: 66411-55-0

Molecular Formula: C₈H₅ClO₃

Molecular Structure:

- SMILES: C1C(=O)C1=CC=CC2=C1OCO2
- InChI: InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2

Physicochemical Data

The following table summarizes the key physicochemical properties of 1,3-Benzodioxole-4-carbonyl chloride.

Property	Value
Molecular Weight	184.58 g/mol
Appearance	Light yellow solid (based on related compounds)
Boiling Point	Not readily available
Melting Point	Not readily available
Solubility	Soluble in organic solvents like THF and DCM
Chemical Reactivity	Reacts with nucleophiles such as amines and alcohols

Synthesis

1,3-Benzodioxole-4-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid, through the action of a chlorinating agent. Thionyl chloride (SOCl_2) is a commonly used reagent for this transformation.

General Experimental Protocol: Conversion of 1,3-Benzodioxole-4-carboxylic acid to 1,3-Benzodioxole-4-carbonyl chloride

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

- 1,3-Benzodioxole-4-carboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Rotary evaporator
- Standard laboratory glassware with a reflux condenser and drying tube

Procedure:

- In a round-bottom flask, suspend 1,3-Benzodioxole-4-carboxylic acid in an excess of thionyl chloride or in an inert solvent such as dichloromethane.
- Slowly add thionyl chloride dropwise to the suspension at room temperature with stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The resulting crude 1,3-Benzodioxole-4-carbonyl chloride can be used in the next step without further purification or can be purified by distillation or crystallization if required.

Spectral Data

Detailed experimental spectral data for 1,3-Benzodioxole-4-carbonyl chloride is not widely available in the public domain. However, characteristic spectral features can be predicted based on its structure.

- ^1H NMR: Aromatic protons would be expected in the range of δ 7.0-8.0 ppm, and the methylene protons of the dioxole ring would appear around δ 6.0 ppm.
- ^{13}C NMR: The carbonyl carbon would exhibit a characteristic downfield shift (typically >160 ppm). Aromatic carbons would appear in the δ 110-150 ppm range, and the methylene carbon of the dioxole ring would be around δ 100 ppm.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acid chloride carbonyl group would be expected in the region of $1750\text{-}1815\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

1,3-Benzodioxole-4-carbonyl chloride serves as a crucial building block for the synthesis of a variety of pharmacologically active compounds. Its utility is highlighted in several patents for the development of novel therapeutics.

Synthesis of Cannabinoid Receptor (CB2) Ligands

The 2,2-difluoro analog of 1,3-Benzodioxole-4-carbonyl chloride has been utilized in the synthesis of novel cannabinoid receptor 2 (CB2) ligands.^[1] These compounds are being investigated for their potential in treating inflammatory and neuropathic pain. The carbonyl chloride group allows for the facile formation of amide bonds with various amine-containing scaffolds.

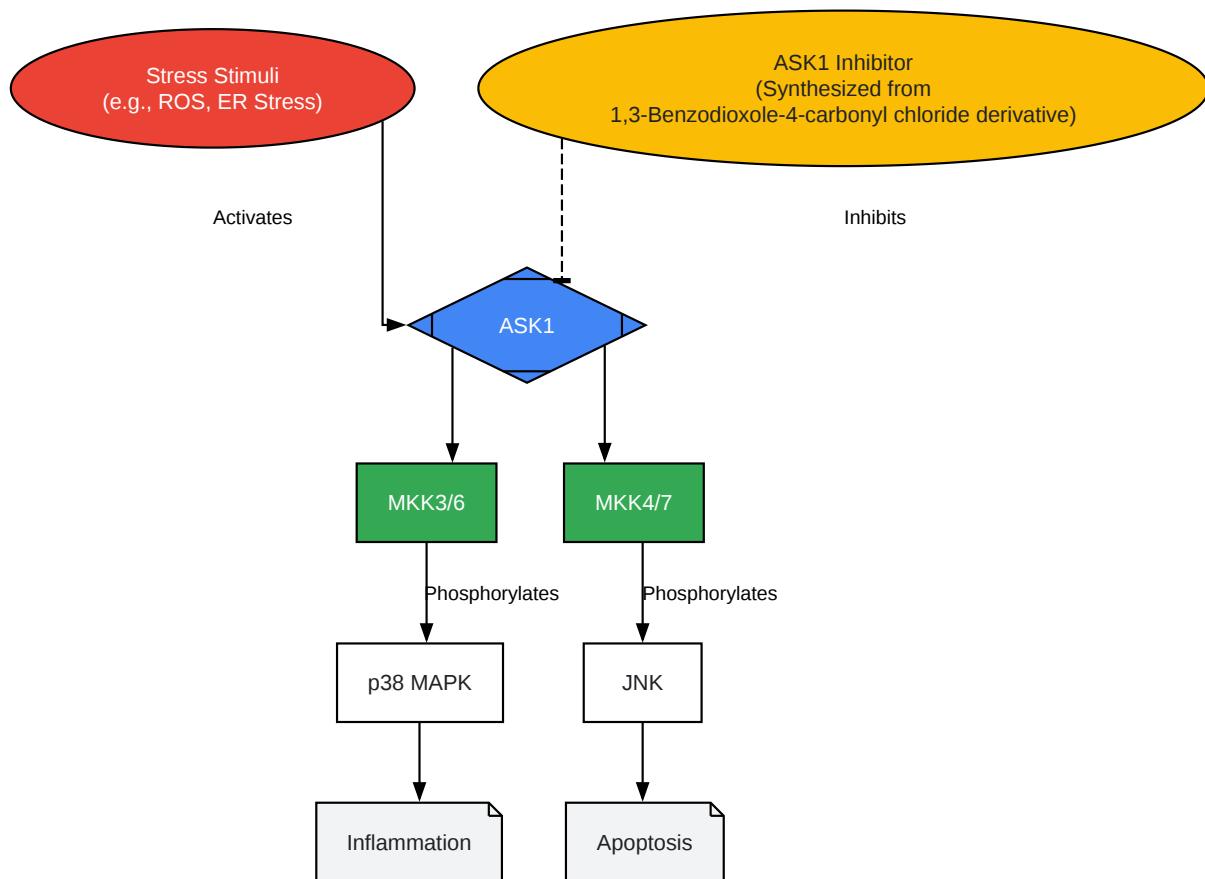


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CB2 Receptor Signaling Pathway

Development of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

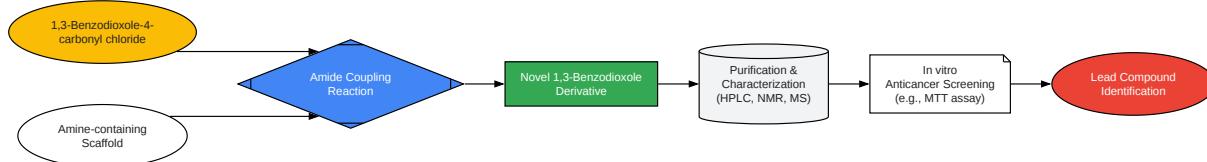
Derivatives of 1,3-Benzodioxole-4-carbonyl chloride have also been employed in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. ASK1 is a key component of a signaling pathway that is activated by various stressors and plays a role in inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.

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ASK1 Signaling Pathway

Synthesis of Anticancer Agents

The 1,3-benzodioxole moiety is present in numerous compounds with demonstrated anticancer activity. 1,3-Benzodioxole-4-carbonyl chloride is a valuable synthon for introducing this pharmacophore into novel molecular frameworks, leading to the development of new anticancer drug candidates.

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Workflow for Anticancer Drug Discovery

Conclusion

1,3-Benzodioxole-4-carbonyl chloride is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules with significant therapeutic potential. Its utility in constructing novel cannabinoid receptor ligands, kinase inhibitors, and anticancer agents underscores its importance in modern drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield new and effective therapeutic agents for a range of diseases.

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References

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- To cite this document: BenchChem. ["1,3-Benzodioxole-4-carbonyl chloride CAS number and molecular structure"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281323#1-3-benzodioxole-4-carbonyl-chloride-cas-number-and-molecular-structure]

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